molecular formula C17H14N4O4S B214169 (2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

カタログ番号 B214169
分子量: 370.4 g/mol
InChIキー: PAWRMAUOBDTSLI-RMKNXTFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

作用機序

TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key signaling molecule in the B-cell receptor pathway. By inhibiting BTK activity, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes TAK-659 a potential treatment for B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit BTK activity in a dose-dependent manner, leading to the inhibition of B-cell proliferation and survival. TAK-659 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its selectivity for BTK and its potential applications in medicinal chemistry. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity.

将来の方向性

There are several future directions for research on TAK-659. One potential direction is the investigation of its efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the development of more potent and selective inhibitors of BTK, which could lead to improved treatments for these diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of TAK-659.

合成法

The synthesis method of TAK-659 involves several steps. The starting material is 4-(pyrimidin-2-ylsulfamoyl)phenylamine, which is reacted with furan-2-carboxylic acid to form the corresponding ester. This ester is then converted to the amide using propargyl bromide and triethylamine. Finally, the amide is subjected to a palladium-catalyzed coupling reaction with the corresponding alkyne to form TAK-659.

科学的研究の応用

TAK-659 has been the subject of many scientific studies due to its potential applications in medicinal chemistry. It has been investigated as a potential treatment for various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory diseases. TAK-659 has shown promising results in preclinical studies, demonstrating significant efficacy in inhibiting BTK activity.

特性

製品名

(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

分子式

C17H14N4O4S

分子量

370.4 g/mol

IUPAC名

(E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C17H14N4O4S/c22-16(9-6-14-3-1-12-25-14)20-13-4-7-15(8-5-13)26(23,24)21-17-18-10-2-11-19-17/h1-12H,(H,20,22)(H,18,19,21)/b9-6+

InChIキー

PAWRMAUOBDTSLI-RMKNXTFCSA-N

異性体SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3

SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3

正規SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。